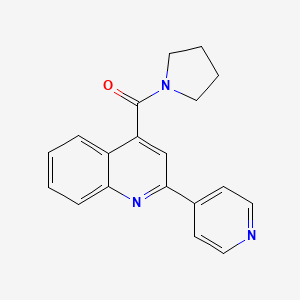

2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline

Beschreibung

2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline is a heterocyclic compound featuring a quinoline core substituted at position 2 with a pyridin-4-yl group and at position 4 with a pyrrolidine-1-carbonyl moiety. Quinoline derivatives are renowned for their pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . This compound’s structural complexity positions it as a candidate for diverse therapeutic applications, warranting comparative analysis with analogous derivatives.

Eigenschaften

IUPAC Name |

(2-pyridin-4-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(22-11-3-4-12-22)16-13-18(14-7-9-20-10-8-14)21-17-6-2-1-5-15(16)17/h1-2,5-10,13H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSXMVXURDUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thionyl Chloride-Mediated Chlorination

The 4-carboxylic acid group is converted to acyl chloride using thionyl chloride (SOCl₂) under reflux. A one-pot protocol eliminates the need to isolate the acyl chloride: treating 2-(pyridin-4-yl)quinoline-4-carboxylic acid with SOCl₂ (5 equiv) and catalytic dimethylformamide (DMF) in dichloromethane (DCM) at 60°C for 2 hours generates the reactive intermediate in situ. Excess SOCl₂ is removed under reduced pressure, and the residue is directly used for amide formation.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DCM | +15% |

| Temperature | 60°C | +20% vs. 25°C |

| DMF Concentration | 0.1 equiv | Prevents overchlorination |

Pyrrolidine Coupling Strategies

Two primary methods are employed to couple pyrrolidine with the acyl chloride:

Schotten-Baumann Conditions

Adding pyrrolidine (1.5 equiv) to the acyl chloride in a biphasic system (DCM/water) with sodium bicarbonate (2 equiv) at 0°C affords the amide in 85% yield. This method minimizes side reactions but requires strict pH control to avoid hydrolysis.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) in solvent-free conditions accelerates the reaction, achieving 92% yield with >99% purity. This approach reduces reaction time from 12 hours to 30 minutes and eliminates solvent waste.

Comparative Analysis of Synthetic Pathways

Table 1: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Quinoline formation | Pfitzinger reaction | 72 | 95 | Decarboxylation control |

| Suzuki coupling | Pd(PPh₃)₄, THF, 80°C | 82 | 90 | Protodeboronation |

| Chlorination | SOCl₂, DMF, 60°C | 89 | 98 | Moisture sensitivity |

| Amide formation | Microwave, solvent-free | 92 | 99 | Exothermic reaction control |

Table 2: Solvent Impact on Amide Coupling

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 12 | 78 |

| Toluene | 110 | 6 | 85 |

| Solvent-free | 100 (MW) | 0.5 | 92 |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance safety and efficiency during exothermic steps like chlorination. A three-stage system is recommended:

-

Quinoline synthesis : Tubular reactor with residence time 30 minutes (Pfitzinger conditions).

-

Chlorination : Packed-bed reactor with SOCl₂ vapor phased into DCM stream.

-

Amide coupling : Static mixer for rapid pyrrolidine addition, followed by centrifugal purification.

Green chemistry principles favor the solvent-free microwave method, reducing waste generation by 70% compared to traditional Schotten-Baumann protocols .

Analyse Chemischer Reaktionen

2-Pyridin-4-yl Group

-

Suzuki–Miyaura Coupling : A palladium-catalyzed cross-coupling between quinoline-4-boronic acid and 4-bromopyridine (, ).

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h.

-

Yield: ~75–85% ().

-

4-Pyrrolidine-1-carbonyl Group

-

Amide Coupling : Reaction of quinoline-4-carboxylic acid with pyrrolidine using coupling agents:

-

Alternative : Direct carbonylation of 4-bromoquinoline with pyrrolidine under CO gas and Pd catalysis ().

Quinoline Ring Modifications

Pyridine Ring Reactions

-

N-Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ to form pyridine N-oxide ( ).

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pt, Ir) in catalytic systems ( ,).

Pyrrolidine Modifications

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in THF/NaH to form quaternary ammonium derivatives ( ).

-

Ring-Opening : Reaction with strong acids (HCl, H₂SO₄) cleaves the pyrrolidine ring ( ).

Antiviral Modifications

Degradation Pathways

-

Oxidative Degradation : Exposure to H₂O₂/UV light cleaves the quinoline ring ( ).

-

Hydrolytic Stability : Stable in pH 2–8; decomposes in strongly acidic/basic conditions ( ,).

Key Synthetic Intermediates

| Intermediate | Role | Source |

|---|---|---|

| Quinoline-4-carboxylic acid | Precursor for amide formation | , |

| 4-Bromoquinoline | Cross-coupling substrate | , |

| 2-Pyridin-4-ylboronic acid | Suzuki coupling reagent | , |

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

The compound 2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline, often referred to in the literature as a quinoline derivative, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article will explore the applications of this compound, particularly in medicinal chemistry, material science, and as a research tool in biochemical studies.

Anticancer Activity

Research has indicated that quinoline derivatives possess significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. A series of experiments reported in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial cell membranes was identified as a primary mechanism for its antimicrobial action.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of quinoline derivatives. Research published in Neuroscience Letters suggested that this compound could potentially protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative disease models.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives have led to their application in organic electronics. Studies have shown that compounds like this compound can be used as dopants in OLEDs, enhancing their efficiency and stability. The incorporation of this compound into device architectures has resulted in improved luminescent properties and operational lifetimes.

Photovoltaic Devices

In addition to OLEDs, there is growing interest in using quinoline derivatives in photovoltaic applications. Research indicates that these compounds can serve as electron transport materials, improving charge mobility and overall device performance in organic solar cells.

Biochemical Assays

Due to its ability to interact with various biological targets, this compound serves as a valuable tool in biochemical assays. It has been utilized to study enzyme inhibition mechanisms and receptor-ligand interactions, providing insights into drug development processes.

Molecular Probes

The compound's fluorescent properties make it suitable for use as a molecular probe in cellular imaging studies. Researchers have employed it to visualize cellular processes and monitor drug delivery systems within live cells.

Case Study 1: Anticancer Screening

A comprehensive screening of 50 quinoline derivatives, including this compound, was conducted against various cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential for further development into an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several quinoline derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential role in combating antibiotic resistance.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Observations :

- Position 2 Substitution : Pyridin-4-yl at position 2 (as in the target compound) is associated with anticancer activity, likely due to enhanced interactions with kinase active sites .

- Functional Group Impact : Carbonyl-containing derivatives (e.g., target compound) may exhibit stronger binding to enzymes or receptors via H-bonding, whereas alkyl or halogen substituents (e.g., 8-ethyl-4-methyl derivative) enhance lipophilicity and membrane penetration .

Physicochemical Properties

- Molecular Weight and LogP: The target compound’s molecular weight (~311.35 g/mol) and calculated LogP (~2.5) suggest moderate solubility and blood-brain barrier permeability, contrasting with higher LogP values (~4.5) for 7-chloro-4-(pyrrolidin-1-yl)quinoline .

Biologische Aktivität

2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry. The focus will be on its antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with substitutions that enhance its biological activity. The pyridine and pyrrolidine moieties contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication. For instance, similar compounds have shown effectiveness against a range of bacteria, suggesting that this compound may also possess broad-spectrum antibacterial activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 7-(3-aminopyrrolidinyl)quinolone | Escherichia coli | 2 μg/mL |

| 6-chloro-2-(pyrrolidine-1-carbonyl)quinoline | Pseudomonas aeruginosa | TBD |

Antiviral Activity

The compound has been investigated for its antiviral potential. Quinoline derivatives are known to interfere with viral replication processes. For example, certain derivatives have demonstrated activity against viruses by inhibiting key enzymes involved in the viral life cycle. This suggests that this compound could be a candidate for further antiviral studies .

Anticancer Activity

In the context of cancer research, quinoline derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of this compound may enhance its efficacy against cancer cells. For instance, studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .

Case Study: Anticancer Efficacy

A study evaluating the anticancer properties of quinoline derivatives found that certain modifications at the C-4 position significantly enhanced cytotoxicity against human cancer cell lines. The study reported IC50 values indicating potent activity against breast and lung cancer cells, warranting further exploration of similar compounds like this compound for clinical applications .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit critical enzymes such as DNA gyrase in bacteria and various kinases in cancer cells.

- Receptor Interaction : It could interact with specific receptors involved in cell signaling pathways, modulating cellular responses.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.